molecular formula C22H22ClN5O2 B4062940 1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

Cat. No.: B4062940
M. Wt: 423.9 g/mol
InChI Key: VMUJWNVREVTBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1462027 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Ibraheem et al. (2020) highlights the synthesis of novel benzimidazole-pyrazoline hybrid molecules, showcasing their potential in medicinal applications. These compounds, including derivatives similar to the chemical , were tested for their α-glucosidase inhibition activity, indicating possible anti-diabetic applications. Molecular docking analysis further established the structure-activity relationship (SAR) of these compounds (Ibraheem et al., 2020).

Antibacterial Activity Research

Zimam (2014) explored the synthesis of benzimidazole derivatives with a pyrazolo-pyrimidine nucleus. The research focused on their antibacterial properties, demonstrating the potential of such compounds in combating bacterial infections (Zimam, 2014).

Antimicrobial and Cytotoxic Activity

A study conducted by Noolvi et al. (2014) involved the synthesis of azetidine-2-one derivatives of 1H-benzimidazole. These compounds were evaluated for their antibacterial and cytotoxic properties, suggesting their relevance in developing new antimicrobial and cancer therapeutic agents (Noolvi et al., 2014).

Anticancer Applications

Nofal et al. (2011) synthesized a series of benzimidazole derivatives with potential anticancer properties. These compounds were tested against human liver carcinoma and pheochromocytoma cell lines, with some showing high potency, indicating their possible use in cancer therapy (Nofal et al., 2011).

Properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-27(13-21-24-17-5-4-16(23)10-18(17)25-21)11-15-12-28(2)26-22(15)14-3-6-19-20(9-14)30-8-7-29-19/h3-6,9-10,12H,7-8,11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUJWNVREVTBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN(C)CC4=NC5=C(N4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 3
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 4
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 5
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Reactant of Route 6
1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.